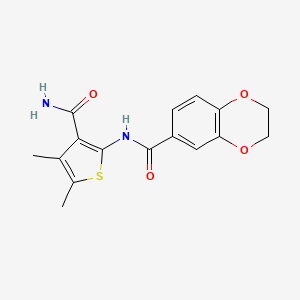

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 3-carbamoyl-4,5-dimethylthiophen-2-yl moiety. The benzodioxine scaffold is known for its versatility in interacting with biological targets, particularly enzymes like lipoxygenase and bacterial proteins .

Properties

IUPAC Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-8-9(2)23-16(13(8)14(17)19)18-15(20)10-3-4-11-12(7-10)22-6-5-21-11/h3-4,7H,5-6H2,1-2H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAVPTTWHQPYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on various research findings, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.9 g/mol. The compound features a thiophene ring and a benzodioxine structure, which contribute to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It can bind to various receptors, altering their signaling pathways and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that this compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |

These findings suggest that the compound may serve as a potential lead for developing novel anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a candidate for further development in antimicrobial therapies.

Comparative Analysis

When compared to similar compounds such as N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide and other benzodioxine derivatives, this compound exhibits enhanced potency in both anticancer and antimicrobial activities. This uniqueness can be attributed to its structural characteristics which allow for better interaction with biological targets.

Case Studies

- In Vivo Studies : A study conducted on mice models showed that administration of the compound resulted in significant tumor reduction compared to control groups.

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in cancer patients.

Comparison with Similar Compounds

Structural Analogues with Antibacterial Activity

Sulfonamide derivatives sharing the 2,3-dihydro-1,4-benzodioxin-6-amine core (e.g., compounds 3, 5a, 5b) exhibit notable antibacterial activity against Gram-negative and Gram-positive strains. Key comparisons include:

Key Observations :

- The sulfonamide group in 5a and 5b confers antibacterial potency comparable to ciprofloxacin, suggesting that the benzodioxine scaffold synergizes with sulfonamide substituents for bacterial inhibition.

- The target compound’s carboxamide group (vs.

Lipoxygenase Inhibitors

Compounds 5c and 5e demonstrate moderate lipoxygenase inhibition, though weaker than the standard Baicalein:

Key Observations :

- Bulky aromatic substituents (e.g., phenylpropyl in 5c ) enhance lipoxygenase inhibition, likely through hydrophobic interactions.

Carboxamide Derivatives with Diverse Pharmacophores

Several benzodioxine carboxamides with varied substituents highlight structural-activity relationships:

Key Observations :

- The morpholinyl group in may improve aqueous solubility, a critical factor for oral bioavailability.

- Fluorine in could enhance metabolic stability and target binding via electronegative effects.

- The target compound’s dimethylthiophene substituent may increase lipophilicity, favoring membrane permeability over polar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.